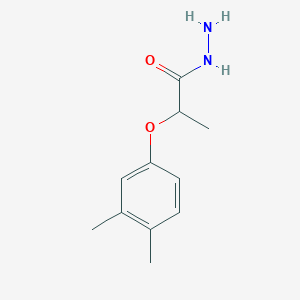

2-(3,4-Dimethylphenoxy)propanohydrazide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

The compound "2-(3,4-Dimethylphenoxy)propanohydrazide" is not directly mentioned in the provided papers. However, the papers discuss various related compounds and their synthesis, which can provide insights into the chemical behavior and properties that might be expected from similar compounds. For instance, the synthesis of glycosides and glycosyl esters involving benzyloxyphenyl-dimethylpropanoate esters is described, which suggests a method for creating complex molecules from simpler phenolic precursors . Additionally, the synthesis of various derivatives of methyl-3-(4-chlorophenyl)-3-hydroxy-2,2-dimethylpropanoate, including hydrazides, indicates the versatility of dimethylpropanoate compounds in chemical synthesis .

Synthesis Analysis

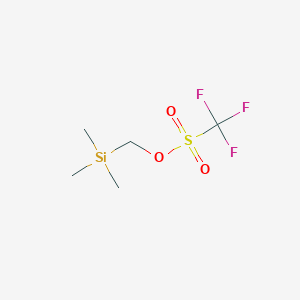

The synthesis of related compounds involves multiple steps, including saponification, hydrazinolysis, and reactions with amines and amino acid esters . The synthesis of 2,2-dimethyl-6-(2-oxoalkyl)-1,3-dioxin-4-ones and corresponding pyrones from dioxinone with acylbenzotriazoles also demonstrates the potential for creating diverse structures from dimethylated precursors . These methods could potentially be adapted for the synthesis of "2-(3,4-Dimethylphenoxy)propanohydrazide" by considering the functional groups and reactivity patterns involved.

Molecular Structure Analysis

While the exact molecular structure of "2-(3,4-Dimethylphenoxy)propanohydrazide" is not provided, the structure of related compounds, such as N'-substituted benzylidene-3,4,5-trimethoxybenzohydrazide, has been confirmed through spectral analysis and, in one case, X-ray crystallography . These analyses are crucial for understanding the molecular geometry, electronic structure, and potential reactive sites of the compound.

Chemical Reactions Analysis

The papers describe various chemical reactions involving dimethylpropanoate derivatives, such as the transformation into trichloroacetimidate or acetate, and subsequent reactions with C-active nucleophiles . The formation of metal complexes with ligands derived from dimethylpropanoate compounds also illustrates the ability of these molecules to coordinate with metal ions, which could influence the reactivity and applications of "2-(3,4-Dimethylphenoxy)propanohydrazide" .

Physical and Chemical Properties Analysis

The physical and chemical properties of "2-(3,4-Dimethylphenoxy)propanohydrazide" can be inferred from related compounds. For example, the antiproliferative activities of dimethylpropanoate derivatives against cancer cells suggest potential bioactivity . The solubility, stability, and reactivity of these compounds can also be deduced from their behavior in synthesis and bioactivity assays, providing a basis for understanding the properties of "2-(3,4-Dimethylphenoxy)propanohydrazide".

Wissenschaftliche Forschungsanwendungen

Synthesis and Antibacterial Activity

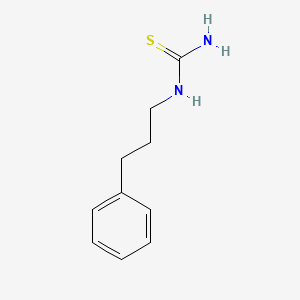

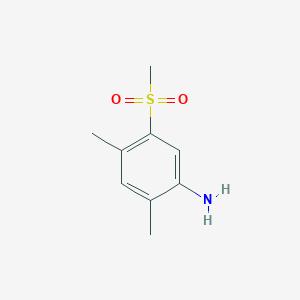

- Synthesis and Activity Assessment : A series of molecules incorporating 2-(3,4-dimethylphenoxy)propanohydrazide were synthesized to assess their antibacterial effect against various bacteria and study their lipoxygenase activity. The molecules were synthesized using multiple functional groups, including ether, 1,3,4-oxadiazole, thioether, hydrazone, and azomethine, and their structures were confirmed using spectral data analysis. The compounds exhibited significant antibacterial activity and lipoxygenase inhibitory activity, particularly the ones bearing specific functional groups (Rasool et al., 2016).

Synthesis and Bioactivity in Pharmacological Contexts

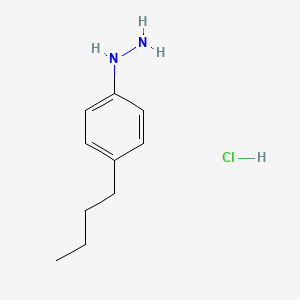

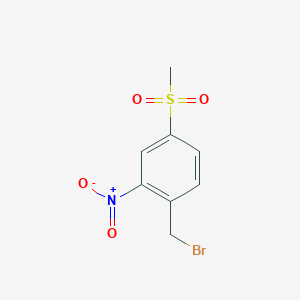

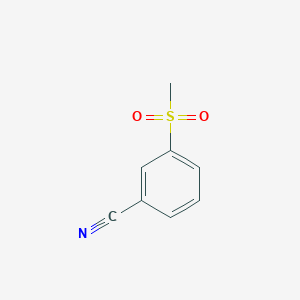

- Drug Metabolism-Based Design : In the context of α₁-adrenoceptors antagonists, analogs of 2-(3,4-dimethylphenoxy)propanohydrazide were designed considering probable metabolism pathways. The analogs featured halogen, methyl, and cyano groups to block hydroxylation and a hydroxyl group to extend duration time. These compounds exhibited strong blocking and antihypertensive activities, suggesting their potential as pharmacological agents (Xi et al., 2011).

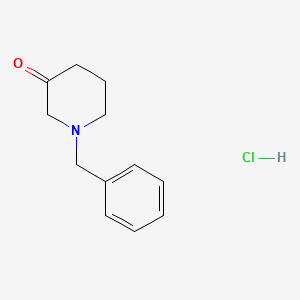

Cytotoxic Activity and Potential as CDK8 Kinase Inhibitors

- Synthesis and Antitumor Activity : Metal complexes derived from 2-(3,4-dimethylphenoxy)propanohydrazide derivatives were synthesized and tested for their anti-tumor activities. These complexes showed promising results as potential CDK8-CYCC kinase inhibitors, which may propose a mechanism of action toward colon cancer therapy (Aboelmagd et al., 2021).

Eigenschaften

IUPAC Name |

2-(3,4-dimethylphenoxy)propanehydrazide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H16N2O2/c1-7-4-5-10(6-8(7)2)15-9(3)11(14)13-12/h4-6,9H,12H2,1-3H3,(H,13,14) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HSIVMBBYPVLEEJ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)OC(C)C(=O)NN)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H16N2O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80395941 |

Source

|

| Record name | 2-(3,4-dimethylphenoxy)propanohydrazide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80395941 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

208.26 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(3,4-Dimethylphenoxy)propanohydrazide | |

CAS RN |

438613-32-2 |

Source

|

| Record name | 2-(3,4-dimethylphenoxy)propanohydrazide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80395941 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-[Benzyl(tert-butoxycarbonyl)amino]propanoic acid](/img/structure/B1334209.png)

![4-[(4-Bromophenyl)sulfonyl]piperidine hydrochloride](/img/structure/B1334217.png)

![5-Oxo-2,3-dihydro-1H,5H-pyrido[3,2,1-ij]quinoline-6-carboxylic acid](/img/structure/B1334221.png)

![Ethyl chloro[2-(2-fluorophenyl)hydrazinylidene]acetate](/img/structure/B1334226.png)